molecular formula C5H11ClMg B1588492 1,1-Dimethylpropylmagnesium chloride CAS No. 28276-08-6

1,1-Dimethylpropylmagnesium chloride

Cat. No.: B1588492
CAS No.: 28276-08-6
M. Wt: 130.90 g/mol
InChI Key: FKKWHMOEKFXMPU-UHFFFAOYSA-M
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Description

Historical Development and Synthetic Utility of Grignard Reagents

The discovery of organomagnesium halides is credited to French chemist Victor Grignard in 1900. thermofisher.comacs.org While working under Philippe Barbier, who was investigating reactions with magnesium, Grignard developed a reliable two-step method: first preparing the organomagnesium halide and then reacting it with a substrate, such as a ketone. ias.ac.inbritannica.com This breakthrough, which successfully produced alcohols from carbonyl compounds, was a significant improvement over previous one-pot methods. thermofisher.comias.ac.in The immense importance of this discovery was recognized with the Nobel Prize in Chemistry in 1912, awarded jointly to Grignard and Paul Sabatier. acs.orgias.ac.innobelprize.org

Since their discovery, Grignard reagents have become one of the most versatile and widely used tools in organic synthesis. thermofisher.comacs.org Their primary utility lies in the formation of new carbon-carbon bonds through nucleophilic addition to carbonyl compounds (aldehydes, ketones, esters) to produce alcohols. geeksforgeeks.orgleah4sci.com Their applications extend to reactions with epoxides, nitriles, and as precursors in cross-coupling reactions to form a vast array of organic molecules, including complex natural products. thermofisher.comacs.orgleah4sci.com

Fundamental Reactivity Principles of Organomagnesium Species

The reactivity of Grignard reagents like 1,1-Dimethylpropylmagnesium chloride stems from the nature of the carbon-magnesium bond. Due to the significant difference in electronegativity between carbon and magnesium, this bond is highly polarized, with the carbon atom bearing a partial negative charge and acting as a strong nucleophile and a potent base. numberanalytics.comgeeksforgeeks.orgnumberanalytics.com

As powerful nucleophiles, Grignard reagents readily attack electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters. geeksforgeeks.orglibretexts.org The reaction with aldehydes yields secondary alcohols, while ketones produce tertiary alcohols. thermofisher.com These nucleophilic addition reactions typically proceed via a polar mechanism where the magnesium first acts as a Lewis acid, coordinating to the carbonyl oxygen. chem-station.com

Their strong basicity means Grignard reagents react with any compound containing an acidic proton, such as water, alcohols, amines, and terminal alkynes. geeksforgeeks.orglibretexts.orglibretexts.org This reaction, a simple acid-base neutralization, protonates the carbanion to form the corresponding alkane. libretexts.org Consequently, all reactions involving Grignard reagents must be conducted under strictly anhydrous (dry) conditions to prevent the reagent from being destroyed. wikipedia.orgquora.com

Structural Complexity and Solution Dynamics of Grignard Reagents

While often depicted with the simple formula RMgX, the structure of Grignard reagents in solution is far more complex. acs.org In ethereal solvents, they exist not as a single species but as a dynamic equilibrium involving multiple, interconverting structures. acs.orgwikipedia.org This complexity is governed by several interconnected phenomena, including the Schlenk equilibrium, aggregation, and solvation effects, which collectively dictate the reagent's stability and reactivity. acs.orgfiveable.me

In 1929, Wilhelm Schlenk and his son discovered that Grignard reagents in solution exist in equilibrium with their corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. acs.orgwikipedia.org This fundamental equilibrium is known as the Schlenk equilibrium: wikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by several factors, including the nature of the R group and the halogen, the solvent, and the temperature. wikipedia.org For most Grignard reagents in monoether solvents like diethyl ether, the equilibrium tends to favor the mixed organomagnesium halide (RMgX). wikipedia.org However, the presence of the more reactive dialkylmagnesium species can have significant mechanistic implications. caltech.edu The equilibrium can be intentionally shifted; for instance, adding dioxane to a Grignard solution in ether causes the precipitation of MgX₂(dioxane), driving the equilibrium completely to the right and yielding a solution of the diorganomagnesium compound. wikipedia.orgwikipedia.org

Computational studies on simple Grignard reagents like CH₃MgCl show the equilibrium proceeds through the formation of dinuclear species bridged by the halide atoms. nih.govacs.org The interconversion between the different species is a dynamic process where solvent molecules play a crucial role in stabilizing intermediates and facilitating ligand exchange. nih.gov

Beyond the Schlenk equilibrium, Grignard reagents exhibit complex aggregation behavior in solution. Depending on factors like concentration, solvent, and the specific organic and halide groups, they can exist as monomers, dimers, or higher oligomers. acs.orgwikipedia.org For example, alkylmagnesium chlorides are known to exist as dimers in ether. wikipedia.org

These aggregates often feature magnesium atoms bridged by halogen atoms. nih.gov For instance, dimeric structures such as [CpMg(OEt₂)(μ-Cl)]₂ have been observed for related compounds. nih.gov The degree of aggregation affects the reactivity of the Grignard reagent, as monomeric species are generally considered more reactive in nucleophilic additions than their aggregated counterparts because the reactive site is more accessible. fiveable.me Computational studies have highlighted that various bridged dimeric structures can be vital intermediates in the solution dynamics of Grignard reagents. nih.gov

Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for the formation and stability of Grignard reagents. leah4sci.comlibretexts.org The lone pair electrons on the solvent's oxygen atom coordinate to the electron-deficient magnesium center, forming a stabilizing complex. libretexts.orgquora.com Typically, the magnesium atom in a Grignard reagent coordinates two ether molecules, resulting in a tetrahedral geometry. wikipedia.orgwikipedia.org

The choice of solvent profoundly impacts the reagent's structure and reactivity. numberanalytics.comnumberanalytics.com The solvent influences the position of the Schlenk equilibrium, the degree of aggregation, and the nucleophilicity of the reagent. fiveable.me For example, THF is a stronger Lewis base than diethyl ether and can lead to more reactive Grignard reagents due to stronger coordination. numberanalytics.com Computational studies have demonstrated that solvent dynamics are a key driver of the Schlenk equilibrium mechanism. nih.govacs.org The process of ligand exchange and dissociation requires the rearrangement of solvent molecules, with bond cleavage often occurring at a more heavily solvated magnesium atom. nih.gov Strongly basic solvents can retard reactions by forming very stable complexes with the magnesium, which must be displaced for the reaction to proceed. acs.org

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms tert-Amylmagnesium chloride, tert-Pentylmagnesium chloride, Chloro(1,1-dimethylpropyl)magnesium
CAS Number 28276-08-6
Molecular Formula C₂H₅C(CH₃)₂MgCl
Molecular Weight 130.90 g/mol
Appearance Typically supplied as a solution in diethyl ether or THF.
Density ~0.831 g/mL at 25 °C (for 1.0 M solution in diethyl ether)
Flash Point -40 °C (-40 °F)
Solubility Reacts violently with water. Soluble in ethereal solvents.
Data sourced from Sigma-Aldrich sigmaaldrich.comscientificlabs.com, American Elements americanelements.com, and Otto Chemie Pvt. Ltd. ottokemi.com

Table 2: Factors Influencing Grignard Reagent Solution Dynamics

FactorInfluence on Equilibrium and Structure
Solvent Stronger coordinating solvents (e.g., THF vs. diethyl ether) can increase reactivity and shift the Schlenk equilibrium. Solvent molecules stabilize the magnesium center. numberanalytics.comnumberanalytics.comfiveable.me
Concentration Higher concentrations tend to favor the formation of dimers and higher oligomers. wikipedia.org
Organic Group (R) The steric bulk and electronic nature of the R group affect aggregation and the position of the Schlenk equilibrium. acs.orgnih.gov
Halogen (X) The size and electronegativity of the halogen influence the strength of bridging bonds in aggregates and the equilibrium position. acs.org
Temperature Affects the position of the Schlenk equilibrium and the solubility of the various species. wikipedia.org
Additives Coordinating agents like dioxane can be used to purposefully shift the Schlenk equilibrium by precipitating magnesium halides. wikipedia.orgwikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;2-methylbutane;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.ClH.Mg/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKWHMOEKFXMPU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[C-](C)C.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398840
Record name 1,1-Dimethylpropylmagnesium chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28276-08-6
Record name 1,1-Dimethylpropylmagnesium chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Structural Characterization of 1,1 Dimethylpropylmagnesium Chloride

Methodologies for the Preparation of 1,1-Dimethylpropylmagnesium Chloride

The synthesis of Grignard reagents, including this compound, is most commonly achieved through the direct reaction of an organic halide with magnesium metal. acs.org However, alternative methods such as halogen-magnesium exchange have also been developed, particularly for the preparation of more complex or sterically hindered Grignard reagents. sigmaaldrich.comharvard.edu

The traditional and most direct route to this compound involves the reaction of 2-chloro-2-methylbutane (B165293) with magnesium turnings in an ethereal solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). acs.org The solvent is crucial as it coordinates to the magnesium center, stabilizing the Grignard reagent. wikipedia.org

The reaction is initiated by the addition of the alkyl halide to a suspension of magnesium metal. The surface of the magnesium can be activated to facilitate the reaction, for instance, by using 1,2-dibromoethane. rsc.org The rate of addition of the halide is a critical factor, with slower addition rates generally leading to better yields. orgsyn.org For sterically hindered halides like 2-chloro-2-methylbutane, the reaction can be sluggish, and powdered magnesium may be used to increase the surface area and improve the yield. orgsyn.org

Table 1: Reactants for Direct Synthesis

Reactant Formula Role
2-Chloro-2-methylbutane C5H11Cl Organic Halide
Magnesium Mg Metal
Diethyl Ether (C2H5)2O Solvent

Halogen-magnesium exchange reactions provide an alternative pathway for the synthesis of Grignard reagents, especially for those that are difficult to prepare by direct synthesis. sigmaaldrich.comharvard.edu This method involves the reaction of an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). harvard.edu The equilibrium of this reaction is driven by the formation of a more stable Grignard reagent.

For the synthesis of this compound, a suitable organic halide would be reacted with a Grignard reagent like i-PrMgCl. The use of i-PrMgCl is advantageous as it is commercially available and effective for the exchange with various halides. harvard.edu The reaction conditions, including temperature and solvent, are crucial for minimizing side reactions. sigmaaldrich.com The addition of lithium chloride (LiCl) to form a "turbo-Grignard" reagent (iPrMgCl·LiCl) can significantly accelerate the rate of halogen-magnesium exchange. researchgate.net

The preparation of sterically hindered Grignard reagents like this compound can present challenges, often leading to lower yields or the formation of byproducts. organic-chemistry.org To address this, various alternative methods have been explored.

One approach involves the use of highly reactive magnesium (Rieke magnesium), which is prepared by the reduction of a magnesium salt. This form of magnesium is much more reactive than standard magnesium turnings and can facilitate the formation of Grignard reagents from less reactive or sterically hindered halides.

Another strategy involves the use of additives to enhance the reactivity. For instance, the combination of i-PrMgCl with ligands such as bis[2-(N,N-dimethylamino)ethyl] ether has been shown to be effective for the formation of Grignard reagents from aryl bromides and iodides under non-cryogenic conditions. sigmaaldrich.com While this specific system is tailored for aryl halides, the principle of using activating ligands can be applied to the synthesis of sterically hindered alkyl Grignard reagents as well.

Advanced Structural Elucidation Techniques Applied to Organomagnesium Chlorides

The structure of Grignard reagents in solution is more complex than the simple formula RMgX suggests. They exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the monomeric Grignard reagent, the dialkylmagnesium species (R2Mg), and magnesium halide (MgX2). wikipedia.orgfiveable.me The position of this equilibrium is influenced by the solvent, concentration, temperature, and the nature of the organic group. wikipedia.orgfiveable.me

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of crystalline solids. wikipedia.org While obtaining suitable crystals of this compound itself can be challenging, X-ray analysis of related Grignard reagent complexes provides valuable insights into their solid-state structures.

These studies often reveal dimeric or polymeric structures where the magnesium atoms are bridged by halide atoms. The magnesium centers are typically coordinated to solvent molecules, such as THF or diethyl ether, completing their coordination sphere. wikipedia.org For example, the analysis of various Grignard reagent complexes has shown the formation of species like [Mg3Br3Cl2(Et2O)6][GaPh2Br2] and [MgBr(THF)5][GaPh3Br], highlighting the complex structures that can form in solution and in the solid state. researchgate.net X-ray diffraction has also been instrumental in confirming the structures of complex organometallic compounds, such as ferrocene, which was initially prepared using a Grignard reagent. wikipedia.org

Spectroscopic techniques are essential for characterizing the species present in Grignard reagent solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the structure and dynamics of Grignard reagents in solution. The chemical shifts and coupling constants of the alkyl protons and carbons can provide information about the electronic environment around the carbon-magnesium bond. Dynamic NMR studies can be used to investigate the Schlenk equilibrium and the rates of intermolecular exchange processes. caltech.edu For example, distinct NMR signals for the alkyl groups in RMgX and R2Mg have been observed in some cases, allowing for the direct study of the Schlenk equilibrium. caltech.edu

Infrared (IR) Spectroscopy: IR spectroscopy can be used to probe the vibrations of the carbon-magnesium bond and the coordinated solvent molecules. acs.org The C-Mg stretching frequency is sensitive to the structure of the Grignard reagent and the nature of the solvent. Changes in the IR spectrum can be used to monitor the formation of the Grignard reagent and to study the Schlenk equilibrium. caltech.edu For instance, IR spectroscopy has been used as an in-line analytical tool to monitor the formation of Grignard reagents in continuous flow processes. researchgate.net The appearance of a characteristic absorption band in the IR spectrum can indicate the presence of a hydroxyl group, which is useful for confirming the product of a Grignard reaction with a carbonyl compound. vaia.com

Table 2: Spectroscopic Data for Characterization

Technique Information Obtained
¹H NMR Proton environment, structural connectivity
¹³C NMR Carbon skeleton, electronic environment of C-Mg bond
IR Spectroscopy Vibrational modes of C-Mg bond and solvent coordination

Computational Chemistry Approaches for Predicting Molecular and Aggregate Structures

Due to the experimental challenges in fully characterizing the complex solution behavior of Grignard reagents, computational chemistry has become an indispensable tool for understanding their molecular and aggregate structures. rsc.org Density Functional Theory (DFT) is a particularly powerful and widely used method for modeling these systems. nih.govresearchgate.net

Computational studies provide detailed insights into the geometries, energies, and bonding of the various species involved in the Schlenk equilibrium. researchgate.net Researchers can model monomeric species, such as RMgCl(solvent)n, as well as dimeric and higher oligomeric aggregates. rsc.org These models help predict which structures are most stable under different conditions. For instance, calculations have shown that in ethereal solvents, Grignard reagents can form solvent-coordinated monomers and halogen-bridged dimers. rsc.org

Key findings from computational studies on Grignard reagents include:

Solvent Effects: The coordinating role of ether solvents (like diethyl ether or THF) is crucial for stabilizing the magnesium center. Computational models explicitly include solvent molecules to accurately simulate the solution environment. researchgate.net

Aggregation States: DFT calculations can determine the relative energies of monomers, dimers (e.g., (RMgCl)₂), and other aggregates. This helps to understand how factors like the steric bulk of the alkyl group affect the position of the Schlenk equilibrium. For a bulky group like 1,1-dimethylpropyl, monomeric species may be more favored compared to less hindered Grignard reagents like methylmagnesium chloride. nih.govorgsyn.org

Reaction Mechanisms: Beyond static structures, computational chemistry is used to investigate reaction pathways, such as the addition of Grignard reagents to carbonyls. nih.govacs.org These studies can distinguish between polar and single-electron transfer (SET) mechanisms by analyzing transition states and reaction intermediates. researchgate.netnih.gov The substrate itself is often included in the calculations as it plays a direct role in the mechanism. rsc.org

By using computational approaches, a more complete picture of the structure and reactivity of this compound can be developed, complementing the available experimental data and providing predictions that can guide synthetic applications.

Table 2: Computationally Studied Species in Grignard Reagent Equilibria

Species Type General Formula Role in Equilibrium
Monomer RMgCl(Solvent)n Basic unit in Schlenk equilibrium. rsc.org
Dimer R₂Mg₂(μ-Cl)₂(Solvent)n Common aggregate form, bridged by halogen atoms. rsc.orgnih.gov
Schlenk Species R₂Mg Dialkylmagnesium species. rsc.org

| Schlenk Species | MgCl₂ | Magnesium halide species. rsc.org |

Table 3: List of Chemical Compounds Mentioned

Compound Name Synonym(s)
This compound tert-Amylmagnesium chloride
1,1-Dimethylpropyl chloride tert-Amyl chloride
Diethyl ether Et₂O
Tetrahydrofuran THF
Methylmagnesium chloride
Magnesium
Argon
Nitrogen

Advanced Synthetic Applications of 1,1 Dimethylpropylmagnesium Chloride

Carbon-Carbon Bond Forming Reactions

As a potent organometallic nucleophile, 1,1-dimethylpropylmagnesium chloride is employed in a variety of reactions to construct new carbon-carbon bonds. Its utility is particularly notable in additions to polarized multiple bonds, such as those found in carbonyls and nitriles.

The reaction of Grignard reagents with carbonyl compounds is a cornerstone of organic synthesis for alcohol formation. The behavior of this compound in these reactions is heavily influenced by its steric profile and the nature of the carbonyl substrate.

This compound adds to aldehydes and ketones in a standard nucleophilic fashion to produce secondary and tertiary alcohols, respectively, after aqueous workup. The core transformation involves the attack of the nucleophilic tert-amyl group on the electrophilic carbonyl carbon. This reagent is suitable for the 1,2-alkylation of conjugated aldehydes and ketones, which serves as an initial step for subsequent transformations like cyclopropanation. jove.comresearchgate.net

In the presence of a copper catalyst, such as copper(I) chloride (CuCl), the regioselectivity of the addition to α,β-unsaturated ketones can be diverted from a 1,2-addition to a 1,4-conjugate addition. This leads to the formation of a ketone rather than an allylic alcohol. A notable example is the reaction with 3-penten-2-one, which yields 4,5,5-trimethyl-2-heptanone. organicchemistrytutor.com

Interactive Table 1: Representative Reactions with Ketones

SubstrateReagentCatalystProductYieldReaction TypeReference
3-Penten-2-oneThis compoundCuCl4,5,5-Trimethyl-2-heptanone38%1,4-Conjugate Addition organicchemistrytutor.com

While Grignard reagents typically add twice to esters to form tertiary alcohols, their reaction with more complex substrates can lead to different outcomes. In a specific application, this compound has been used to initiate an intramolecular cyclization of a bromodiester. The reaction of Methyl-(R)-3-(2'-bromo-1'-oxooctyloxy)-tetradecanoate with tert-amylmagnesium chloride in refluxing tetrahydrofuran (B95107) (THF) does not result in a simple addition product. Instead, it facilitates a Dieckmann-like condensation, ultimately forming (6R)-3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-pyran-2-one, a δ-lactone, in high yield after workup. masterorganicchemistry.comstackexchange.com This transformation highlights the utility of the Grignard reagent in complex, multi-step synthetic sequences. masterorganicchemistry.com

Interactive Table 2: Reaction with Ester Derivatives

SubstrateReagentSolventProductYieldReaction TypeReference
Methyl-(R)-3-(2'-bromo-1'-oxooctyloxy)-tetradecanoateThis compoundTHF(6R)-3-Hexyl-5,6-dihydro-4-hydroxy-6-undecyl-pyran-2-one78.4%Intramolecular Cyclization masterorganicchemistry.com

The steric hindrance of this compound is a key factor in directing the stereochemical outcome of its addition to chiral aldehydes and ketones. According to established stereochemical models like the Felkin-Anh model, a nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest substituent of the adjacent stereocenter. The significant bulk of the tert-amyl group is expected to amplify this effect, leading to a high degree of facial selectivity and favoring the formation of one diastereomer over the other. While specific quantitative studies on the diastereomeric excess for this particular reagent are not broadly documented, its structural properties strongly suggest it is a useful tool for achieving high diastereoselectivity in additions to prochiral carbonyl centers.

In additions to carbonyl compounds bearing a chelating heteroatom (such as oxygen or nitrogen) at the α- or β-position, the stereochemical outcome can often be controlled by the formation of a cyclic intermediate involving the magnesium atom. This is known as chelation control. For this to occur, the Grignard reagent and the substrate must adopt a rigid, cyclic transition state. However, the effectiveness of chelation control can be diminished by highly hindered Grignard reagents. The steric bulk of this compound may create unfavorable steric interactions within the constrained, chelated transition state. In such cases, the reaction may preferentially proceed through a non-chelated, open-chain transition state (e.g., a Felkin-Anh model), leading to the opposite diastereomer. Therefore, the choice between chelation control and simple steric control (Felkin-Anh) in reactions involving this compound depends on a delicate balance between electronic (chelation) and steric factors.

This compound also reacts with carbon-nitrogen multiple bonds, providing synthetic routes to ketones and amines.

The reaction with a nitrile involves the nucleophilic addition of the tert-amyl group to the electrophilic nitrile carbon. jove.commasterorganicchemistry.com This forms a magnesium salt of an imine (an imine anion). organicchemistrytutor.comlibretexts.org This intermediate is stable to further addition by the Grignard reagent. Subsequent acidic aqueous workup hydrolyzes the imine, yielding a ketone where the tert-amyl group and the residue from the nitrile are bonded to the carbonyl carbon. jove.commasterorganicchemistry.com

Addition to imines proceeds in a similar fashion. The nucleophilic tert-amyl group attacks the imine carbon, forming a new carbon-carbon bond and generating a magnesium amide salt. Protonation during aqueous workup yields the corresponding secondary amine product. This reaction is a direct method for the synthesis of α-branched amines. researchgate.net

Interactive Table 3: General Reactions with C-N Multiple Bonds

Substrate TypeReagentIntermediateFinal Product (after hydrolysis)Product Class
Nitrile (R-C≡N)This compoundImine Aniontert-Amyl KetoneKetone
Imine (R-CH=NR')This compoundAmide Saltα-(tert-Amyl) AmineAmine

Cross-Coupling Reactions (e.g., with Organic Halides, Pseudo-Halides)

Transition-metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for creating carbon-carbon bonds. nih.gov While often employing aryl or vinyl Grignard reagents, the use of alkyl Grignard reagents like this compound is also significant. These reactions typically involve catalysts based on nickel, palladium, or iron to couple the Grignard reagent with organic halides (R-X, where X = I, Br, Cl) or pseudo-halides (e.g., triflates, OTs). nih.govnii.ac.jp

The primary challenges in coupling alkyl Grignard reagents are the slower rates of oxidative addition of alkyl halides to the metal center and the propensity of the resulting alkylmetal intermediates to undergo β-hydrogen elimination. nih.gov However, specialized catalytic systems have been developed to address these issues. For instance, iron-based catalysts, such as tetrachloroferrate salts, have proven effective for the cross-coupling of secondary alkyl halides with aryl Grignard reagents. nii.ac.jp Similarly, nickel and palladium catalysts, when used with additives like 1,3-butadiene, can facilitate the coupling of alkyl halides by proceeding through an anionic complex pathway, which first involves the reaction of the catalyst with the Grignard reagent. nih.gov Cobalt-catalyzed systems have also been developed for coupling alkyl halides with sterically hindered tertiary alkyl Grignard reagents, enabling the construction of quaternary carbon centers. organic-chemistry.org

Research has shown that manganese(II) chloride (MnCl₂) can catalyze the cross-coupling between aryl halides and a variety of alkyl- and arylmagnesium chlorides. dtu.dk These reactions proceed rapidly, particularly with aryl chlorides bearing electron-withdrawing groups like cyano or ester functions. dtu.dk

Table 1: Examples of Cross-Coupling Reactions with Grignard Reagents This table illustrates general catalyst systems and conditions applicable to Grignard reagents, including sterically hindered variants like this compound.

Catalyst SystemGrignard Reagent TypeOrganic Halide/Pseudo-halideKey Features
(PPN)[FeCl₄]Arylmagnesium bromideSecondary alkyl bromide (e.g., bromocyclohexane)Catalyst is stable to air and moisture; reaction proceeds at room temperature. nii.ac.jp
Ni or Pd with 1,3-butadieneAlkyl/Arylmagnesium halideAlkyl halideFollows a catalytic pathway involving an anionic metal complex, avoiding M(0) species. nih.gov
MnCl₂Alkyl/Arylmagnesium chlorideActivated aryl chloride (e.g., p-chlorobenzonitrile)Proceeds rapidly and efficiently for aryl halides with electron-withdrawing groups. dtu.dk
CoCl₂ with LiI and 1,3-butadieneTertiary alkylmagnesium chlorideAlkyl (pseudo)halideEnables the formation of sterically congested quaternary carbon centers. organic-chemistry.org
Pd(OAc)₂ with t-Bu₃P and ZnBr₂Cyclopropylmagnesium bromideAryl bromide or triflateZinc halide additive "softens" the Grignard reagent, improving yields and functional group tolerance. organic-chemistry.org

Transmetalation Reactions for the Synthesis of Novel Organometallic Compounds

Transmetalation is a key process in organometallic chemistry where an organic group is transferred from one metal to another. Grignard reagents like this compound are excellent synthons for this purpose, allowing the preparation of a wide array of organometallic compounds that may be difficult to synthesize directly. libretexts.org The reaction equilibrium is driven by the relative electronegativity of the metals involved, typically transferring the organic ligand to a less electropositive metal. libretexts.org

This compound can be used to synthesize other organometallic compounds by reacting it with metal halide salts. This metathesis reaction is a milder alternative to using highly reactive organolithium compounds and often results in fewer side products. libretexts.org For example, reacting a Grignard reagent with a salt of a different metal is a common and useful method for preparing various organometallic compounds. libretexts.org

A specific application involves the synthesis of M[(CH₂)₃NMe₂]₂ complexes (where M = Ni, Pd, Pt) by reacting the corresponding metal dihalide with (3-dimethylamino-1-propyl)magnesium chloride. illinois.edu Although this example uses a different Grignard reagent, the principle applies broadly. The Grignard route is often more convenient for larger-scale preparations compared to using organolithium reagents. illinois.edu

Table 2: Synthesis of Organometallic Compounds via Transmetalation This table provides examples of transmetalation from Grignard reagents to other metals.

Grignard ReagentMetal SaltResulting Organometallic Compound
(3-dimethylamino-1-propyl)magnesium chlorideNiBr₂(dme)₁.₅Bis(3-dimethylamino-1-propyl)nickel(II) illinois.edu
(3-dimethylamino-1-propyl)magnesium chloride(COD)PdCl₂Bis(3-dimethylamino-1-propyl)palladium(II) illinois.edu
(3-dimethylamino-1-propyl)magnesium chloride(COD)PtCl₂Bis(3-dimethylamino-1-propyl)platinum(II) illinois.edu

The utility of Grignard reagents extends to the synthesis of more complex structures. In polymer chemistry, organomagnesium compounds can act as polymerization catalysts or initiators. For example, neopentylmagnesium chloride, a structural isomer of this compound, is noted for its use as a polymerization catalyst. The bulky nature of the 1,1-dimethylpropyl group can influence the stereochemistry and properties of the resulting polymers.

While specific examples detailing the use of this compound in the synthesis of complex organometallic clusters are not prevalent in the provided search results, the fundamental reactivity of Grignard reagents allows for their incorporation into larger metallic frameworks through sequential transmetalation and ligand exchange reactions.

Mechanistic Investigations of Reactions Involving 1,1 Dimethylpropylmagnesium Chloride

Elucidation of Reaction Mechanisms

The reactions of 1,1-dimethylpropylmagnesium chloride, like other Grignard reagents, can proceed through different mechanistic pathways. The predominant mechanism is often influenced by the substrate, solvent, and temperature. In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. wikipedia.orgcaltech.edu This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and magnesium dihalide. wikipedia.org The nature of the solvent significantly impacts the position of this equilibrium; for instance, in diethyl ether, the alkylmagnesium halide is generally the major species, whereas in tetrahydrofuran (B95107) (THF), the equilibrium tends to favor the formation of the dialkylmagnesium and magnesium dihalide. researchgate.net

Schlenk Equilibrium for this compound:

The various species present in this equilibrium can exhibit different reactivities, adding a layer of complexity to the mechanistic picture.

Polar Addition Pathways

The most commonly invoked mechanism for the reaction of Grignard reagents with polar unsaturated functional groups, such as carbonyls, is the polar addition pathway. This mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbon of the carbonyl group. The reaction is believed to proceed through a cyclic transition state, often involving the coordination of the magnesium atom to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. For sterically hindered Grignard reagents like this compound, the polar addition mechanism is a key pathway in its reactions with aldehydes and less hindered ketones.

Single-Electron Transfer (SET) Mechanisms and Radical Intermediates

An alternative to the polar addition pathway is the single-electron transfer (SET) mechanism. In this process, an electron is transferred from the Grignard reagent to the substrate, typically a ketone, to form a radical anion and a radical cation. These radical intermediates can then recombine to form the final product or undergo other radical-mediated reactions. The SET mechanism is more likely to occur with substrates that have low-lying unoccupied molecular orbitals and with Grignard reagents that have a lower oxidation potential. While the SET mechanism has been proposed for various Grignard reactions, its prevalence is a subject of ongoing research. For many Grignard reagents, including those with tertiary alkyl groups, the SET pathway can be competitive with the polar addition pathway, especially in reactions with aromatic ketones or other easily reducible substrates.

Competing Reaction Pathways (e.g., Reduction, Enolization)

Besides the desired addition reaction, this compound can also participate in competing reaction pathways, primarily reduction and enolization.

Reduction: Due to the presence of β-hydrogens, this compound can act as a reducing agent. In this pathway, a hydride is transferred from the β-position of the Grignard reagent to the carbonyl carbon, leading to the formation of an alcohol after workup, and an alkene (2-methyl-2-butene) derived from the Grignard reagent. The extent of reduction versus addition is highly dependent on the steric hindrance of both the Grignard reagent and the carbonyl compound.

Enolization: When reacting with carbonyl compounds that have acidic α-protons, this compound can act as a base, abstracting a proton to form a magnesium enolate. This pathway is more significant with sterically hindered ketones where the nucleophilic attack is disfavored. The formation of the enolate consumes the Grignard reagent and the starting ketone, reducing the yield of the desired addition product.

Kinetic and Thermodynamic Studies of Reaction Rates and Equilibria

Detailed kinetic and thermodynamic data specifically for the reactions of this compound are not extensively available in the reviewed literature. However, general principles derived from studies of other Grignard reagents can be applied. The rates of Grignard reactions are influenced by several factors, including the structure of the Grignard reagent, the substrate, the solvent, and the temperature.

The Schlenk equilibrium is a key thermodynamic consideration. The position of this equilibrium, and thus the concentration of the various reactive species, is solvent-dependent. researchgate.net

SolventPredominant Species in Schlenk Equilibrium
Diethyl EtherRMgX
Tetrahydrofuran (THF)R₂Mg + MgX₂

Table 1: General Influence of Solvent on the Schlenk Equilibrium for Grignard Reagents. researchgate.net

The kinetics of the addition reaction are also affected by the solvent. More strongly coordinating solvents can solvate the magnesium center, potentially reducing its Lewis acidity and slowing down the reaction. Conversely, a more polar solvent might facilitate the separation of charge in the transition state, accelerating the reaction.

Computational Chemistry and Theoretical Modeling of Reaction Transition States

Computational chemistry has become an invaluable tool for elucidating the complex mechanisms of Grignard reactions. Density functional theory (DFT) calculations have been employed to model the transition states of the polar addition and SET pathways, providing insights into the energetics of these competing routes.

A recent computational study published in February 2025 highlighted the "halide effect" in diastereoselective Grignard reactions. joaquinbarroso.com Using DFT calculations, the study demonstrated that alkylmagnesium iodides can exhibit significantly higher diastereoselectivity compared to their chloride or bromide counterparts in reactions with β-hydroxy ketones. joaquinbarroso.com This was attributed to the ability of the iodide-bound magnesium to form more Lewis acidic chelates, leading to a more rigid and preorganized transition state that favors selective addition. joaquinbarroso.com The study's energy decomposition analysis revealed that the iodide anion stabilizes the key transition states through stronger electrostatic interactions, thereby lowering the activation energy of the diastereoselective pathway. joaquinbarroso.com While this study did not specifically focus on this compound, its findings on the role of the halide and the power of computational modeling are directly relevant to understanding the reactivity of this reagent.

Influence of Reaction Conditions on Pathway Selectivity

The selectivity of reactions involving this compound between addition, reduction, and enolization is highly sensitive to the reaction conditions.

Solvent: As discussed, the solvent plays a critical role in the Schlenk equilibrium, which in turn influences the reactivity of the Grignard reagent. researchgate.net The use of a less polar solvent like diethyl ether generally favors the RMgX species, while a more polar and coordinating solvent like THF can shift the equilibrium towards the R₂Mg and MgX₂ species. researchgate.net This can alter the steric environment and Lewis acidity of the active reagent, thereby affecting the selectivity.

Temperature: Lower temperatures generally favor the addition pathway over reduction and enolization. This is because the activation energy for the addition reaction is typically lower than that for the competing pathways. By carefully controlling the temperature, it is often possible to maximize the yield of the desired addition product.

Substrate Structure: The steric and electronic properties of the substrate are paramount in determining the reaction outcome. Less sterically hindered substrates will favor addition, while more hindered substrates will be more prone to reduction or enolization. The presence of acidic protons on the substrate will increase the likelihood of enolization.

Presence of Additives: Additives such as lithium halides can influence the reactivity and selectivity of Grignard reagents. These additives can break up aggregates of the Grignard reagent and modify the Lewis acidity of the magnesium center, leading to changes in the reaction pathway.

Reaction ConditionEffect on Selectivity
Solvent Influences Schlenk equilibrium and Lewis acidity of the reagent. researchgate.net
Temperature Lower temperatures generally favor the addition pathway.
Substrate Sterics Less hindered substrates favor addition; more hindered substrates favor reduction/enolization.
Additives (e.g., LiCl) Can break up aggregates and modify reactivity.

Table 2: Influence of Reaction Conditions on the Selectivity of Reactions with this compound.

Solvent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound, a Grignard reagent, are profoundly influenced by the solvent in which the reaction is conducted. The solvent's primary role is to solvate the magnesium center, thereby stabilizing the organomagnesium species in solution. Ethereal solvents are most commonly employed for this purpose due to their ability to act as Lewis bases, donating a pair of electrons to the electron-deficient magnesium atom.

The most frequently used solvents for Grignard reactions are diethyl ether and tetrahydrofuran (THF). sigmaaldrich.comottokemi.com this compound is commercially available as a solution in diethyl ether. sigmaaldrich.comottokemi.com The choice between these solvents can have a significant impact on the reagent's performance. THF is a more polar and stronger Lewis base than diethyl ether, which can lead to differences in the structure of the Grignard reagent in solution. The complex set of equilibria, known as the Schlenk equilibrium, which describes the distribution of species (RMgX, R2Mg, and MgX2), is sensitive to the solvating power of the medium.

In a systematic study of Grignard reactions using cyclopentyl methyl ether (CPME) as a solvent, it was found that the choice of solvent can affect the formation and stability of the Grignard reagent. researchgate.net While this study did not specifically use this compound, it provides valuable insights into how different ether solvents can influence Grignard reactions. For instance, the formation of some Grignard reagents was found to be less efficient in CPME compared to THF, highlighting the specific nature of solvent-reagent interactions. researchgate.net The stability of the Grignard reagent in the solvent is also a critical factor, with solutions in CPME being reported as stable for several months. researchgate.net

The solvent can also play a crucial role in the mechanism of the reaction itself. For example, in nucleophilic substitution reactions, the solvent can affect the energy of the transition state, thereby influencing the reaction rate. rutgers.edu While the linked study focuses on a different nucleophile, the principles of solvent effects on the reaction barrier are broadly applicable. The ability of the solvent to stabilize charged intermediates or transition states can significantly alter the reaction pathway and outcome.

Interactive Table: Comparison of Common Solvents for Grignard Reagents

Solvent Chemical Formula Boiling Point (°C) Dielectric Constant Key Characteristics
Diethyl Ether (C2H5)2O 34.6 4.3 Common solvent for Grignard reagents, lower boiling point.
Tetrahydrofuran (THF) C4H8O 66 7.5 More polar than diethyl ether, can enhance the reactivity of some Grignard reagents.

Role of Ligands and Additives (e.g., Lithium Salts, Lewis Acids)

The reactivity of this compound can be significantly modulated by the presence of ligands and additives. These substances can interact with the Grignard reagent to alter its structure, reactivity, and selectivity.

Lithium Salts:

The addition of lithium chloride (LiCl) to Grignard reagents, including this compound, leads to the formation of highly reactive "turbo Grignard reagents". researchgate.net The presence of LiCl has a profound effect on the composition of the Grignard solution. It is known to break down the polymeric aggregates of the Grignard reagent, leading to the formation of more soluble and reactive monomeric species. researchgate.netnih.gov This disaggregation is a key factor in the enhanced reactivity observed.

Mechanistically, LiCl shifts the Schlenk equilibrium, favoring the formation of the more nucleophilic dialkylmagnesium species. nih.gov Furthermore, LiCl can form mixed magnesium/lithium chloride aggregates, which are more soluble and reactive. nih.govacs.org Ab initio molecular dynamics simulations have shown that LiCl interacts with the Grignard reagent by coordinating to the chloride of the magnesium species, leading to the decomposition of LiCl clusters into more reactive entities. nih.govacs.org The addition of LiCl can also increase the nucleophilicity of the Grignard reagent by forming anionic "ate" complexes, which are more electron-rich. researchgate.net

Lewis Acids:

Other Lewis acids, such as aluminum chloride (AlCl3) and magnesium chloride (MgCl2), can also influence the formation and reactivity of Grignard reagents. researchgate.net These Lewis acids can act as activators, facilitating the formation of the Grignard reagent from the corresponding organic halide and magnesium metal. researchgate.net In the context of the reaction itself, Lewis acids can coordinate to the electrophile, increasing its reactivity towards the Grignard reagent.

Ligands:

The coordination of specific ligands to the magnesium center can also be used to tune the reactivity and selectivity of this compound. For instance, chelating ligands, such as 3-dimethylamino-1-propyl ligands, can form stable complexes with metals. illinois.edu While the provided study focuses on the synthesis of transition metal complexes using a Grignard reagent with a chelating ligand, the principle of ligand coordination influencing the properties of the organometallic compound is relevant. Such chelation can affect the steric and electronic environment of the reactive center, potentially leading to enhanced selectivity in certain reactions. The use of chiral ligands can even lead to enantioselective nucleophilic additions. wikipedia.org

Interactive Table: Effects of Additives on Grignard Reagents

Additive General Effect Mechanistic Role Reference
Lithium Chloride (LiCl) Increased reactivity ("turbo Grignard") Breaks down aggregates, shifts Schlenk equilibrium, forms more soluble mixed aggregates, increases nucleophilicity via "ate" complexes. researchgate.netnih.gov
Aluminum Chloride (AlCl3) Activation of Grignard formation, increased reactivity Acts as a Lewis acid, activating the electrophile. researchgate.net

Lack of Specific Research Data on Catalytic Applications of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the catalytic applications of this compound (also known as tert-amylmagnesium chloride) within the outlined topics. While the compound is a known Grignard reagent, its specific use and detailed performance in transition metal-catalyzed cross-coupling reactions, enantioselective catalysis, and as a key reagent in defined catalytic cycles are not well-documented in the accessible research.

The existing literature extensively covers other Grignard reagents, including other tertiary alkylmagnesium halides like tert-butylmagnesium chloride, in a wide array of catalytic processes. However, direct and detailed findings, including reaction yields, catalyst systems, and mechanistic insights specifically for this compound, are not sufficiently present to construct a scientifically accurate and detailed article as per the requested structure.

Therefore, this article cannot be generated at this time due to the absence of specific research findings for this compound in the following areas:

Catalytic Strategies Involving 1,1 Dimethylpropylmagnesium Chloride

Development of Catalytic Systems for Enhanced Efficiency and Selectivity:No studies were found that focus on the development of catalytic systems specifically to enhance performance with 1,1-Dimethylpropylmagnesium chloride.

Due to the strict requirement to focus solely on this compound and the lack of specific data, providing an article would necessitate speculation or the incorrect substitution of data from other reagents, which would compromise the scientific accuracy and integrity of the content.

Q & A

Q. What are the critical safety protocols for handling 1,1-dimethylpropylmagnesium chloride in synthetic chemistry?

  • Methodological Answer : This Grignard reagent requires strict moisture-free conditions due to violent reactions with water, producing flammable gases (e.g., methane). Use inert atmosphere techniques (gloveboxes/Schlenk lines) and store in flame-sealed containers under argon at -20°C. Personal protective equipment (PPE) must include flame-resistant gear and face shields. Safety protocols from analogous magnesium reagents emphasize avoiding distillation to dryness to prevent peroxide formation .

Q. Which synthetic routes are most reliable for preparing this compound?

  • Methodological Answer : Standard Grignard synthesis applies: react 1-chloro-1,1-dimethylpropane with magnesium turnings in dry tetrahydrofuran (THF) or methyl-THF (MeTHF). Monitor initiation via exotherm and color change. Quench tests with iodometric titration confirm active Mg content. For scale-up, incremental halide addition and temperature control (-10°C) minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this reagent?

  • Methodological Answer : Use quantitative ¹H/¹³C NMR in deuterated THF to verify alkyl chain integrity. Karl Fischer titration detects moisture (<50 ppm critical). GC-MS identifies organic byproducts (e.g., Wurtz coupling derivatives). Cross-validate with iodometric titration for active magnesium quantification .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound-mediated couplings?

  • Methodological Answer : Conduct multivariate analysis of variables: solvent donor number (THF vs. Et₂O), substrate steric effects, and quenching methods. Replicate literature protocols with standardized equipment (e.g., calibrated syringes, moisture traps). Use in situ monitoring (FTIR/Raman) to detect intermediate species and validate kinetic models .

Q. How can reaction conditions be optimized to enhance selectivity in stereoselective additions?

  • Methodological Answer : Systematically vary:
  • Temperature : Low temperatures (-78°C) favor kinetic control; ambient conditions may promote thermodynamic products.
  • Additives : Chiral ligands (e.g., sparteine) or Lewis acids (e.g., ZnCl₂) can modulate transition states.
  • Solvent : Higher donor solvents (THF) stabilize Grignard aggregates, altering reactivity.
    Use Design of Experiments (DoE) software to model interactions and identify optimal parameters .

Q. What mechanistic insights can be gained from studying ligand-exchange dynamics in transition metal catalysis?

  • Methodological Answer : Employ in situ X-ray absorption spectroscopy (XAS) or ²⁵Mg NMR to track magnesium coordination changes during transmetallation. Compare kinetic profiles with DFT calculations to identify rate-limiting steps. For example, studies on analogous isopropylmagnesium chloride revealed solvent-dependent aggregation states influencing reactivity .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in nucleophilicity metrics across different studies?

  • Methodological Answer : Normalize data using reference substrates (e.g., benzaldehyde for carbonyl additions). Control for:
  • Quenching efficiency : Rapid vs. gradual quenches affect byproduct ratios.
  • Atmospheric leaks : Trace moisture degrades reagent activity.
    Publish raw calorimetry and spectroscopic datasets for cross-lab validation .

Recommended Experimental Workflow Table

StepObjectiveTechnique/EquipmentKey Parameters
SynthesisReagent preparationSchlenk line, Mg turningsArgon purge, 45°C initiation
CharacterizationPurity verification¹H NMR, Karl FischerDeuterated THF, <50 ppm H₂O
Reaction monitoringIntermediate detectionIn situ FTIRTime-resolved spectra (5-sec intervals)
Data validationYield optimizationDoE softwareTemperature, solvent, concentration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.